RGS4 inhibitor 13
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CCG-203920 is synthesized through a series of organic reactions. The IUPAC name for CCG-203920 is 2-ethyl-4-(2-methoxyethyl)-1,2,4-thiadiazolidine-3,5-dione . The synthetic route involves the formation of the thiadiazolidine ring, followed by the introduction of the ethyl and methoxyethyl groups under controlled conditions. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of CCG-203920 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
CCG-203920 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in CCG-203920.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
CCG-203920 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
CCG-203920 exerts its effects by inhibiting the activity of RGS4, a protein that accelerates the intrinsic GTPase activity of Gαi/o and Gαq subunits, thereby suppressing G-protein coupled receptor (GPCR) signaling . By inhibiting RGS4, CCG-203920 enhances the signaling of nociceptin/orphanin FQ opioid receptors, which can mitigate the effects of dyskinesia and improve motor function .
Comparison with Similar Compounds
Similar Compounds
CCG-100602: Shares similar inhibitory effects on MRTF-A and related cellular events.
CCG-203971: Possesses similar biological activities and is used in similar research applications.
Uniqueness
CCG-203920 is unique in its specific inhibition of RGS4 and its ability to enhance nociceptin/orphanin FQ opioid receptor signaling. This makes it particularly valuable for studying the modulation of GPCR signaling and its implications for neurological conditions .
Properties
Molecular Formula |
C7H12N2O3S |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-ethyl-4-(2-methoxyethyl)-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C7H12N2O3S/c1-3-9-6(10)8(4-5-12-2)7(11)13-9/h3-5H2,1-2H3 |
InChI Key |
NCTIMJFWDQCLDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(C(=O)S1)CCOC |
Origin of Product |
United States |
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